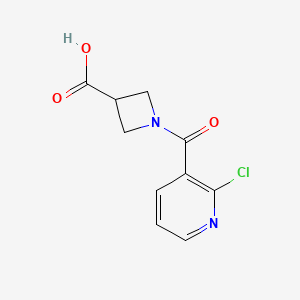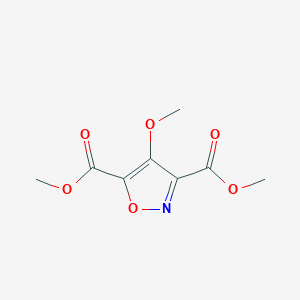
4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, such as 4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester, involves reactions of aldehydes with primary nitro compounds . The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives . Ketones are reported to react with primary nitro compounds, only if activated (β-diketones, α-nitroketones, or strained ketones), to give isoxazole derivatives .Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are diverse. For instance, symmetric 2,4-dinitroglutarates formed from aromatic aldehydes and nitroacetate undergo ring closure to form isoxazole derivatives . Isoxazole-4-carbaldehydes are obtained by the reaction of 3-oxetanone with primary nitro compounds .Applications De Recherche Scientifique
Synthesis of Isoxazole and Oxazole Derivatives
A study by Serebryannikova et al. (2019) described the synthesis of isoxazole-4-carboxylic acid derivatives through Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles. The process yields isoxazole-4-carboxylic esters and amides, and under certain conditions, methyl oxazole-4-carboxylates are produced. This method allows the preparation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, which can further isomerize into isoxazoles or oxazoles under different conditions. The reaction mechanism and the influence of substituents and conditions were elucidated using DFT calculations Serebryannikova et al., 2019.
1,5-Sigmatropic Rearrangements of Pyrazole Derivatives
Frampton et al. (1991) investigated the thermal rearrangement of 3,3-dialkyl-3H-pyrazole-4,5-dicarboxylic acid dimethyl esters, which underwent 1,5-sigmatropic alkyl shifts leading to 4,5-dialkyl-1H-pyrazole-1,3-dicarboxylic acid dimethyl esters. The study demonstrated the preference of ethyl over methyl in the alkyl migration steps and provided insights into the sequential migration of methoxycarbonyl groups Frampton et al., 1991.
Propriétés
IUPAC Name |
dimethyl 4-methoxy-1,2-oxazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6/c1-12-5-4(7(10)13-2)9-15-6(5)8(11)14-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVIUZGDMVKTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(ON=C1C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



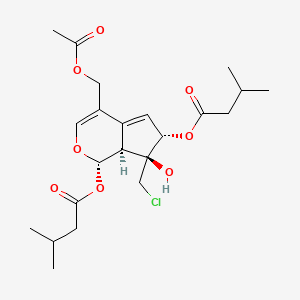
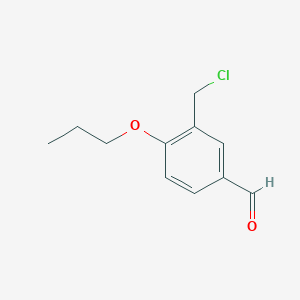
![Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate](/img/structure/B1429412.png)
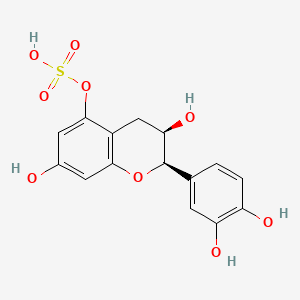
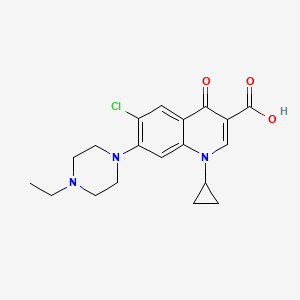

![2-((pyrrolidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429418.png)

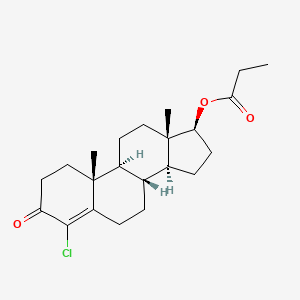
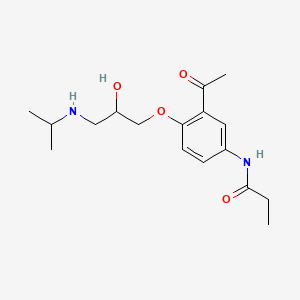
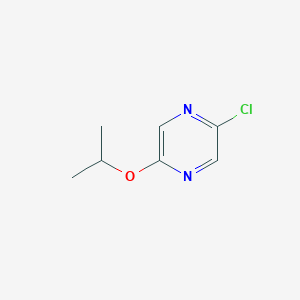
![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol](/img/structure/B1429426.png)
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429427.png)
